(2S)-5-Methoxyflavan-7-ol
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Overview
Description
(2S)-5-Methoxyflavan-7-ol is a naturally occurring flavonoid compound that can be isolated from Dragon’s blood resin . It belongs to the class of flavonoids, which are known for their diverse biological activities and potential health benefits. The molecular formula of this compound is C16H16O3, and it has a molecular weight of 256.30 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-5-Methoxyflavan-7-ol typically involves the extraction from natural sources such as Dragon’s blood resin . The compound can be isolated using various chromatographic techniques. Additionally, synthetic methods may involve the use of specific reagents and catalysts to achieve the desired stereochemistry and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale extraction from natural sources or chemical synthesis using optimized reaction conditions. The process may include steps such as solvent extraction, purification, and crystallization to obtain the compound in high yield and purity.
Chemical Reactions Analysis
Types of Reactions
(2S)-5-Methoxyflavan-7-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into dihydroflavonoid derivatives.
Substitution: Substitution reactions can introduce different functional groups into the flavonoid structure.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts. Reaction conditions such as temperature, solvent, and pH are optimized to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction may produce dihydroflavonoids.
Scientific Research Applications
(2S)-5-Methoxyflavan-7-ol has several scientific research applications, including:
Chemistry: Used as a precursor for the synthesis of other flavonoid derivatives.
Biology: Studied for its potential antioxidant and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of natural products and dietary supplements.
Mechanism of Action
The mechanism of action of (2S)-5-Methoxyflavan-7-ol involves its interaction with specific molecular targets and pathways. The compound may exert its effects through antioxidant activity, modulation of enzyme activity, and interaction with cellular signaling pathways. Detailed studies on its molecular targets and pathways are ongoing to fully understand its biological effects .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to (2S)-5-Methoxyflavan-7-ol include other flavonoids such as:
- (2S)-7-Hydroxyflavanone
- (2S)-Naringenin
- (2S)-5,7-Dihydroxyflavanone
Uniqueness
This compound is unique due to its specific methoxy group at the 5-position and hydroxyl group at the 7-position. These structural features contribute to its distinct biological activities and potential health benefits compared to other flavonoids .
Properties
CAS No. |
35290-20-1 |
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Molecular Formula |
C16H16O3 |
Molecular Weight |
256.30 g/mol |
IUPAC Name |
(2S)-5-methoxy-2-phenyl-3,4-dihydro-2H-chromen-7-ol |
InChI |
InChI=1S/C16H16O3/c1-18-15-9-12(17)10-16-13(15)7-8-14(19-16)11-5-3-2-4-6-11/h2-6,9-10,14,17H,7-8H2,1H3/t14-/m0/s1 |
InChI Key |
UNCVBXFEZHBZKN-AWEZNQCLSA-N |
Isomeric SMILES |
COC1=CC(=CC2=C1CC[C@H](O2)C3=CC=CC=C3)O |
Canonical SMILES |
COC1=CC(=CC2=C1CCC(O2)C3=CC=CC=C3)O |
Origin of Product |
United States |
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